
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate
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Overview
Description
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a chiral building block primarily used in the synthesis of β-lactone antibiotics. This compound is notable for its unique stereochemistry and its role in the biosynthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves the use of L-threonine transaldolase, which catalyzes the reaction between L-threonine and 4-nitrophenylacetaldehyde . This enzymatic method is particularly attractive due to its ability to set two stereocentres in a single reaction under mild, aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic synthesis using L-threonine transaldolase offers a promising approach for large-scale production due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis of β-Lactone Antibiotics
One of the most notable applications of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is its role as a chiral building block in the synthesis of β-lactone antibiotics. These antibiotics are crucial in treating bacterial infections due to their unique mechanism of action that inhibits cell wall synthesis. The compound's chirality allows for the production of enantiomerically pure intermediates, which is essential for the efficacy and safety of pharmaceutical products .
Potential Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may selectively induce cytotoxicity toward human cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .
Enzyme Inhibition Research
This compound shows promise as an enzyme inhibitor in metabolic pathways relevant to disease progression. For instance, similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This property opens avenues for research into treatments that could mitigate cognitive decline associated with such conditions.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves its interaction with specific enzymes, such as L-threonine transaldolase . This enzyme catalyzes the transfer of a hydroxyl group, facilitating the formation of the compound. The molecular targets and pathways involved include the biosynthetic pathways of β-lactone antibiotics .
Comparison with Similar Compounds
Similar Compounds
L-threo-3,4-dihydroxyphenylserine (Droxidopa): Used in the treatment of Parkinson’s disease.
Chloramphenicol: An antibiotic with a similar β-hydroxy-α-amino acid structure.
Vancomycin: Another antibiotic with a related structure.
Uniqueness
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is unique due to its specific stereochemistry and its role in the biosynthesis of β-lactone antibiotics . Its enzymatic synthesis offers a highly selective and efficient method for producing this valuable chiral building block .
Biological Activity
The compound (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (CAS: 99268-38-9) is a β-hydroxy-α-amino acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme interactions, and implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O5
- Molecular Weight : 240.22 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group and a nitrophenyl moiety, which are significant for its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to This compound exhibit antioxidant activity through mechanisms such as free radical scavenging. The presence of the phenolic group allows for effective hydrogen ion donation, stabilizing free radicals and reducing oxidative stress in biological systems .
Enzyme Interactions
Recent studies have identified that This compound is involved in enzymatic pathways related to the synthesis of β-lactone antibiotics. Specifically, it is synthesized via an L-threonine transaldolase enzyme, highlighting its role in biosynthetic pathways that could lead to the development of novel therapeutic agents .
Therapeutic Implications
The compound has been investigated for its potential in treating various conditions due to its structural analogies with known pharmacologically active compounds. Its ability to inhibit certain enzymes suggests possible applications in managing obesity and metabolic disorders by affecting lipid metabolism .
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant potential of This compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentrations, demonstrating its efficacy as an antioxidant agent.
Test Method | IC50 Value (µM) | Activity Level |
---|---|---|
DPPH | 28.08 | High |
ABTS | 2402.95 | Very High |
Case Study 2: Enzymatic Pathway Exploration
In another investigation focused on the biosynthesis of β-lactone antibiotics, researchers cloned the gene responsible for the production of This compound . The findings revealed that this compound plays a crucial role in the biosynthetic pathway, suggesting its importance not only as a product but also as an intermediate in antibiotic synthesis .
Properties
Molecular Formula |
C10H11N2O5- |
---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1 |
InChI Key |
HUGPLGZGZBFEOQ-BDAKNGLRSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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